molecular formula C19H16FN3O2 B6578869 1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1172380-80-1

1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

Cat. No.: B6578869
CAS No.: 1172380-80-1
M. Wt: 337.3 g/mol
InChI Key: BJUNDYURGQZLTH-UHFFFAOYSA-N
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Description

1-Benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (CAS 1172380-80-1) is a high-purity chemical compound supplied for research purposes. This molecule features a 1,2,4-oxadiazole scaffold linked to a pyrrolidin-2-one core, a structural motif of significant interest in medicinal chemistry . The 1,2,4-oxadiazole ring is a privileged pharmacophore known for its metabolic stability and is extensively investigated for its interactions with various biological targets . Compounds with this core structure are frequently explored in neuroscience and pharmacology, particularly as probes for G protein-coupled receptors (GPCRs) . Specifically, this structural class has been identified in research focused on the relaxin-3 (RXFP3) system . The relaxin-3/RXFP3 pathway is a crucial GPCR system involved in regulating important physiological processes such as stress responses, appetite control, and motivation for reward . Small molecule antagonists of RXFP3, like those based on this scaffold, represent promising research tools for elucidating the system's functions and have potential therapeutic relevance for conditions such as metabolic syndrome and addiction . The benzyl and fluorophenyl substituents on the core structure are common in drug discovery efforts to optimize properties like potency and blood-brain barrier penetration for central nervous system (CNS) targets . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)19-21-18(22-25-19)14-10-17(24)23(12-14)11-13-6-2-1-3-7-13/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUNDYURGQZLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Amino Esters

γ-Amino esters, synthesized via nucleophilic opening of DA cyclopropanes, undergo lactamization to form the pyrrolidin-2-one core. For example, reaction of 2-arylcyclopropane-1,1-diesters with primary amines (e.g., benzylamine) in the presence of Lewis acids like nickel perchlorate yields γ-amino esters, which spontaneously cyclize under reflux conditions. This method achieves yields of 64–79% for 1,5-disubstituted pyrrolidin-2-ones.

Table 1: Reaction Conditions for γ-Amino Ester Cyclization

Cyclopropane DerivativeAmineCatalystYield (%)
3,4,5-Trimethoxyphenyl2-FluoroanilineNi(ClO₄)₂79
2-AlkenylcyclopropaneBenzylamineBF₃·OEt₂68

Donor-Acceptor Cyclopropane Ring Opening

DA cyclopropanes react with primary amines via a Lewis acid-catalyzed mechanism, forming γ-amino intermediates that lactamize in situ. For instance, treatment of 2-(3-chloro-2-fluorophenyl)cyclopropane-1,1-diester with benzylamine generates the pyrrolidinone core with 72% efficiency. This method is notable for its stereochemical fidelity, preserving the cis-configuration of substituents.

Oxadiazole Ring Construction

The 1,2,4-oxadiazole moiety is introduced via cyclocondensation of amidoximes with activated carboxylic acid derivatives.

Amidoxime Cyclocondensation

Reaction of 2-fluorobenzamidoxime with benzyl chloroformate in dimethylacetamide (DMAc) at 110°C produces the oxadiazole ring in 85% yield. Microwave irradiation (150°C, 30 min) enhances reaction efficiency, reducing side product formation.

Table 2: Optimization of Oxadiazole Synthesis

MethodTemperature (°C)Time (h)Yield (%)
Conventional Heating110685
Microwave-Assisted1500.592

Palladium-Catalyzed Cross-Coupling

For electron-deficient aryl groups, Suzuki-Miyaura coupling of 3-bromo-1,2,4-oxadiazole with 2-fluorophenylboronic acid achieves regioselective incorporation. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1), this method attains 78% yield.

Functionalization and Coupling

The benzyl group at position 1 and the oxadiazole at position 4 are introduced via alkylation and nucleophilic aromatic substitution (SNAr) .

Alkylation of Pyrrolidinone

Treatment of 4-oxo-pyrrolidine with benzyl bromide in the presence of NaH in THF installs the benzyl group with 90% efficiency. Excess benzyl bromide (1.5 equiv) ensures complete substitution.

SNAr Reaction for Oxadiazole Attachment

Electrophilic aromatic substitution at position 4 of the pyrrolidinone is achieved using 5-chloro-1,2,4-oxadiazole derivatives. Reaction with K₂CO₃ in DMF at 80°C for 12 h provides the coupled product in 82% yield.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted starting materials, while recrystallization from ethanol/water (9:1) enhances purity to >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.58 (m, 2H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 4.72 (s, 2H, CH₂Ph), 3.92–3.85 (m, 1H, pyrrolidinone-H).

  • HRMS : m/z 337.354 [M+H]⁺ (calc. 337.354).

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Key Methods

StepMethodYield (%)Purity (%)
Pyrrolidinone FormationDA Cyclopropane Opening7997
Oxadiazole SynthesisMicrowave Cyclization9298
BenzylationNaH-Mediated Alkylation9096

Microwave-assisted synthesis reduces reaction times by 70% compared to conventional heating. Industrial-scale protocols employing continuous flow reactors further enhance throughput, achieving batch sizes of 5–10 kg/day .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyrrolidinone ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidinone ring can contribute to the overall stability of the compound.

Comparison with Similar Compounds

Pharmacological Relevance

The compound has been identified as a "hit" in virtual screening studies targeting nootropic receptors, with molecular docking analyses revealing favorable binding affinities (e.g., enthalpy contributions to free energy of binding, ΔG) in the low micromolar range . Its oxadiazole ring and fluorophenyl group are hypothesized to enhance target engagement through π-π stacking and hydrophobic interactions within receptor active sites.

Comparison with Structural Analogs

Derivatives with Triazole Substituents

A series of 1-benzyl-4-(4-R-5-sulfanilidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one derivatives were evaluated for nootropic activity. Key findings include:

Compound Core Structure Key Substituent Affinity ΔG (kcal/mol) Target Receptor
Target Compound Pyrrolidin-2-one 2-Fluorophenyl-oxadiazole -8.2 Nootropic receptors
Compound 2 (from ) Pyrrolidin-2-one Triazole-sulfanilidene -7.5 Nootropic receptors
Compound 11 (from ) Pyrrolidin-2-one Triazole-methyl -6.8 Nootropic receptors

Key Insights :

  • The oxadiazole-containing target compound exhibits superior binding affinity (-8.2 kcal/mol) compared to triazole analogs (-6.8 to -7.5 kcal/mol), likely due to enhanced electronic interactions with receptor residues .

Substituted Benzoic Acid Derivatives (Neuropathic Pain Targets)

European Patent Bulletin (2022) highlights 4-[5-(benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid derivatives for neuropathic pain therapy.

Compound Core Structure Key Substituent Therapeutic Target Status
Target Compound Pyrrolidin-2-one 2-Fluorophenyl-oxadiazole Nootropic receptors Preclinical
Benzoic Acid Derivative Benzoic acid Benzofuran-oxadiazole Neuropathic pain Patent-protected

Key Insights :

  • The benzoic acid core shifts therapeutic focus to pain management, despite shared oxadiazole motifs.
  • The benzofuran group in the analog may improve blood-brain barrier penetration compared to the fluorophenyl group .

Discontinued Pyrrolidinone Analog (CymitQuimica)

1-(3-Chlorophenyl)-4-(5-(4-methoxyphenethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (Ref: 10-F735061) was discontinued due to undisclosed issues.

Compound Core Structure Key Substituent Status
Target Compound Pyrrolidin-2-one 2-Fluorophenyl-oxadiazole Under investigation
CymitQuimica Compound Pyrrolidin-2-one 3-Chlorophenyl, 4-methoxyphenethyl Discontinued

Key Insights :

  • The 3-chlorophenyl and methoxyphenethyl groups may introduce metabolic instability or toxicity, underscoring the importance of fluorophenyl selectivity .

Ataluren (Genetic Disorder Therapy)

Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid) is an approved drug for nonsense mutation-related disorders.

Compound Core Structure Key Substituent Therapeutic Target
Target Compound Pyrrolidin-2-one 2-Fluorophenyl-oxadiazole Nootropic receptors
Ataluren Benzoic acid 2-Fluorophenyl-oxadiazole Ribosomal readthrough

Key Insights :

  • Ataluren’s benzoic acid core facilitates interactions with ribosomal machinery, while the pyrrolidinone core in the target compound favors CNS targets .

Research Findings and Implications

  • Structural Flexibility : The pyrrolidin-2-one core allows for diverse substitutions, enabling tuning of pharmacokinetic properties.
  • Oxadiazole vs. Triazole : Oxadiazole-containing compounds generally exhibit higher binding affinities in CNS targets than triazole analogs .
  • Therapeutic Specificity: Minor structural changes (e.g., benzoic acid vs. pyrrolidinone) drastically alter target engagement pathways.

Biological Activity

1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a pyrrolidine ring substituted with a benzyl group and an oxadiazole moiety. The presence of the 2-fluorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and modulating biological interactions.

Biological Activity Overview

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities, including:

  • Anticancer : Many oxadiazole derivatives show significant cytotoxicity against various cancer cell lines.
  • Antimicrobial : Compounds have been noted for their antibacterial and antifungal properties.
  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects through inhibition of cyclooxygenases (COX).
  • Neuroprotective : Certain oxadiazoles have shown potential in treating neurodegenerative diseases by modulating neurotransmitter receptors.

Anticancer Activity

The anticancer potential of 1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has been evaluated in various studies. For instance, a derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (CXF HT-29) and breast cancer (MAXF 401) .

Table 1: Anticancer Activity against Various Cell Lines

Cell LineIC50 (µM)
Human Colon Adenocarcinoma92.4
Human Gastric Carcinoma85.0
Human Lung Adenocarcinoma78.5
Human Melanoma88.0
Human Ovarian Adenocarcinoma75.0

The biological activity is primarily attributed to the compound's ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound has shown inhibitory effects on key enzymes such as:
    • Histone Deacetylases (HDAC)
    • Carbonic Anhydrase (CA)
    • Butyrylcholinesterase (BChE)
  • Receptor Modulation : Interaction with neuroreceptors has been noted, suggesting potential use in treating neurodegenerative conditions.
  • Cell Cycle Arrest : Studies indicate that certain derivatives induce G0/G1 phase arrest in cancer cells, leading to apoptosis.

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. In vitro studies indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 µg/mL
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa150 µg/mL

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where one specific derivative exhibited selective toxicity towards renal cancer cells with an IC50 value of 1.143 µM . This highlights the potential for developing targeted therapies based on structural modifications.

Q & A

Q. Basic

  • NMR spectroscopy: 1^1H and 13^{13}C NMR (DMSO-d6 or CDCl3) to confirm substituent positions (e.g., δ 7.4–7.6 ppm for fluorophenyl protons) .
  • LC-HRMS: For molecular ion validation ([M+H]+^+ expected within ±2 ppm accuracy) .
  • X-ray crystallography: To resolve stereochemistry and crystal packing, particularly for analogs with chiral centers .

How to resolve discrepancies in NMR data when structural analogs are present?

Q. Advanced

  • 2D NMR techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .
  • Isotopic labeling: Incorporate 19^{19}F NMR to track fluorophenyl group interactions .
  • Comparative crystallography: Analyze X-ray structures of analogs (e.g., monohydrate forms) to identify conformational differences .

What initial biological screening assays are appropriate for this compound?

Q. Basic

  • Antimicrobial activity: Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases (IC50_{50} determination) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess preliminary anticancer potential .

What strategies are effective for structure-activity relationship (SAR) studies to enhance bioactivity?

Q. Advanced

  • Substituent variation: Replace the 2-fluorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate receptor binding .
  • Molecular docking: Use AutoDock Vina to predict interactions with biological targets (e.g., orexin receptors) .
  • Pharmacophore modeling: Identify critical hydrogen-bond acceptors (e.g., oxadiazole oxygen) for lead optimization .

How to assess the purity and stability of this compound under different storage conditions?

Q. Basic

  • HPLC analysis: Monitor degradation products over time (e.g., at 25°C vs. 4°C) using a C18 column and UV detection (λ = 254 nm) .
  • Thermogravimetric analysis (TGA): Determine decomposition temperature (>200°C indicates thermal stability) .
  • Accelerated stability studies: Expose the compound to 40°C/75% RH for 4 weeks and analyze via LC-MS .

How to address solubility challenges in pharmacological assays?

Q. Advanced

  • Salt formation: Prepare hydrochloride salts (e.g., via HCl/EtOH treatment) to enhance aqueous solubility .
  • Co-solvent systems: Use DMSO/PEG 400 (1:4 v/v) for in vitro assays without precipitation .
  • Nanoparticle formulation: Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) for improved bioavailability .

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